
2,3-Bis(hexadecyloxy)propyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(hexadecyloxy)propyl methylphosphonate is a synthetic phosphonolipid compound It is characterized by its unique structure, which includes two hexadecyloxy groups attached to a propyl backbone, with a methylphosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(hexadecyloxy)propyl methylphosphonate typically involves the reaction of hexadecanol with epichlorohydrin to form 2,3-bis(hexadecyloxy)propyl chloride. This intermediate is then reacted with methylphosphonic acid or its derivatives under basic conditions to yield the final product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(hexadecyloxy)propyl methylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
2,3-Bis(hexadecyloxy)propyl methylphosphonate has several scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Investigated for its role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the formulation of specialized lubricants and coatings.
Mechanism of Action
The mechanism of action of 2,3-Bis(hexadecyloxy)propyl methylphosphonate involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. It can also interact with specific proteins, influencing their function and activity. These interactions are mediated through the phosphonate group, which can form hydrogen bonds and electrostatic interactions with target molecules .
Comparison with Similar Compounds
DEPN-8: A diether phosphonolipid analog of dipalmitoyl phosphatidylcholine.
Hexadecyloxypropyl-cidofovir: A derivative used in antiviral research.
Comparison: 2,3-Bis(hexadecyloxy)propyl methylphosphonate is unique due to its specific structure, which provides distinct physicochemical properties. Compared to DEPN-8, it has a different backbone and functional groups, leading to varied applications and interactions. Hexadecyloxypropyl-cidofovir, while similar in having a hexadecyloxy group, is primarily used in antiviral research, highlighting the diverse applications of these compounds .
Properties
CAS No. |
96337-51-8 |
|---|---|
Molecular Formula |
C36H74O5P- |
Molecular Weight |
617.9 g/mol |
IUPAC Name |
2,3-dihexadecoxypropoxy(methyl)phosphinate |
InChI |
InChI=1S/C36H75O5P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39-34-36(35-41-42(3,37)38)40-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36H,4-35H2,1-3H3,(H,37,38)/p-1 |
InChI Key |
KUOWSBVHEVTRKE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(C)[O-])OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


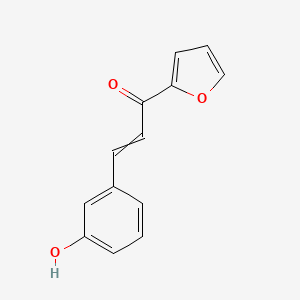
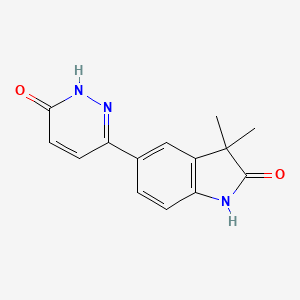

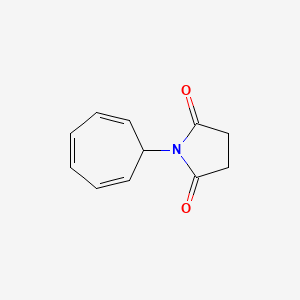
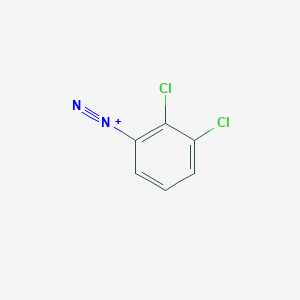
![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
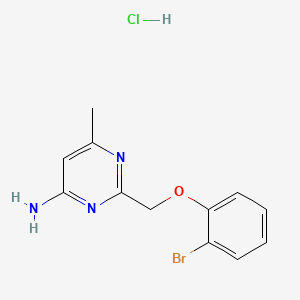



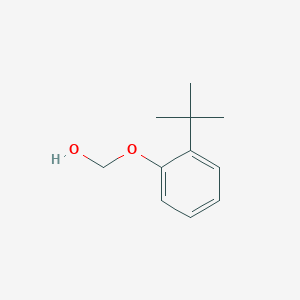
![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)

